![molecular formula C75H104O6 B14161281 4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol CAS No. 55582-33-7](/img/structure/B14161281.png)
4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol] is a complex organic compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol] typically involves the reaction of phenolic compounds with isopropylidene derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and advanced purification techniques. The process involves the careful control of reaction parameters to ensure consistent quality and minimize by-products. Industrial production also incorporates safety measures to handle the reactive intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted phenolic compounds, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4’-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4,4’-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol] involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It influences oxidative stress pathways, inflammatory responses, and cell signaling mechanisms, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Known for its use in plastics and resins, but with different reactivity and applications.
Tetrabromobisphenol A: Used as a flame retardant with distinct chemical properties.
Bisphenol S: An alternative to Bisphenol A with different environmental and health impacts.
Uniqueness
4,4’-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol] stands out due to its unique structure, which imparts specific reactivity and stability. Its multiple phenolic groups make it versatile for various chemical transformations and applications.
Propriétés
Numéro CAS |
55582-33-7 |
|---|---|
Formule moléculaire |
C75H104O6 |
Poids moléculaire |
1101.6 g/mol |
Nom IUPAC |
4-[[5-[2-[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-4-hydroxyphenyl]propan-2-yl]-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2-hydroxyphenyl]methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C75H104O6/c1-67(2,3)53-31-43(32-54(63(53)78)68(4,5)6)27-47-39-51(40-48(61(47)76)28-44-33-55(69(7,8)9)64(79)56(34-44)70(10,11)12)75(25,26)52-41-49(29-45-35-57(71(13,14)15)65(80)58(36-45)72(16,17)18)62(77)50(42-52)30-46-37-59(73(19,20)21)66(81)60(38-46)74(22,23)24/h31-42,76-81H,27-30H2,1-26H3 |
Clé InChI |
MIVMLNZOXCJJCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=CC(=C2O)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C(C)(C)C4=CC(=C(C(=C4)CC5=CC(=C(C(=C5)C(C)(C)C)O)C(C)(C)C)O)CC6=CC(=C(C(=C6)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


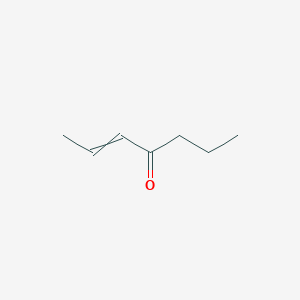
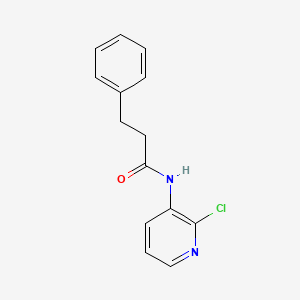
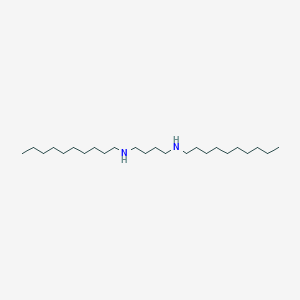
![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
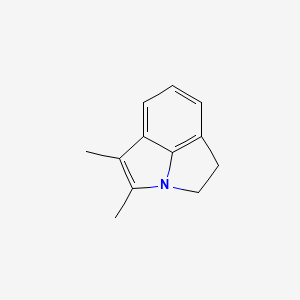

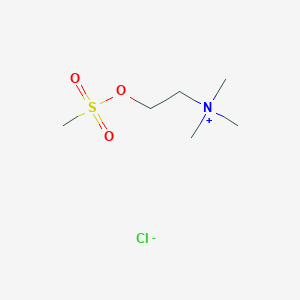
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
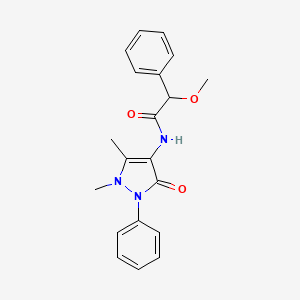
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14161272.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)
